molecular formula C17H20FNO3S2 B2460024 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 2034518-33-5

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2460024
CAS No.: 2034518-33-5
M. Wt: 369.47
InChI Key: YYMMDAOJDSQNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at position 3, a methoxy group at position 4, and a branched alkylamine side chain featuring a cyclopentylmethyl group linked to a thiophen-3-yl moiety. This compound’s structure combines aromatic and heterocyclic elements, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding. Sulfonamides are historically significant for their antimicrobial activity , but modern derivatives are explored for diverse therapeutic applications, including enzyme inhibition and anticancer activity.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S2/c1-22-16-5-4-14(10-15(16)18)24(20,21)19-12-17(7-2-3-8-17)13-6-9-23-11-13/h4-6,9-11,19H,2-3,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMMDAOJDSQNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the cyclopentylmethylamine intermediate: This can be achieved through the reaction of cyclopentanone with methylamine under reductive amination conditions.

    Introduction of the thiophene group: The cyclopentylmethylamine intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a suitable catalyst to form the desired thiophene-substituted amine.

    Sulfonamide formation: The thiophene-substituted amine is then reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features could make it useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

3-Chloro-N-(3-Furanylmethyl)-4-Methoxy-N-(2-Thienylmethyl)benzenesulfonamide

This compound (, RN: 1421514-76-2) shares the benzenesulfonamide scaffold with the target molecule but differs in substituents:

  • Halogen substitution : Chlorine at position 3 vs. fluorine in the target compound. Chlorine’s higher lipophilicity may enhance membrane permeability but could increase toxicity risks compared to fluorine’s electronegative, metabolically stable profile.
  • Heterocyclic groups: A furan-3-ylmethyl and thiophen-2-ylmethyl vs. the target’s thiophen-3-ylcyclopentylmethyl group.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide

This derivative () features a chromen-4-one and pyrazolopyrimidine moiety, contributing to a higher molecular weight (589.1 vs. ~450–500 estimated for the target compound). The chromenone group is associated with kinase inhibition, suggesting divergent therapeutic applications compared to the target’s thiophene-cyclopentyl structure .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Property Target Compound 3-Chloro-N-(3-Furanylmethyl)-4-Methoxy Analogue Chromenone-Pyrazolo Derivative
Molecular Weight ~470–500 (estimated) Not reported 589.1
Halogen Fluorine (position 3) Chlorine (position 3) Fluorine (chromenone)
Heterocycle Thiophen-3-ylcyclopentylmethyl Thiophen-2-ylmethyl + furan-3-ylmethyl Pyrazolo[3,4-d]pyrimidin + chromen-4-one
Melting Point Not reported Not reported 175–178°C
Therapeutic Indication Hypothesized: Antimicrobial/Enzyme inhibition Antimicrobial (inferred from sulfonamide class) Kinase inhibition (chromenone moiety)

Biological Activity

3-Fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H20FNO3SC_{17}H_{20}FNO_3S, with a molecular weight of 369.5 g/mol. Its structure features a sulfonamide group, a methoxy group, and a fluorine atom, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC17H20FNO3SC_{17}H_{20}FNO_3S
Molecular Weight369.5 g/mol
CAS Number2034518-33-5

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The sulfonamide moiety is known for its antibacterial activity, primarily through inhibition of bacterial folate synthesis. Studies on related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The presence of the methoxy group may enhance anti-inflammatory activity by modulating inflammatory pathways. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound could have therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from studies on related compounds:

CompoundBiological ActivityKey Structural Features
3-Fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamideModerate antibacterial activitySimilar fluorine and methoxy groups
4-Chloro-N-{3-[1-(3-fluorophenyl)-5-methyltriazol]}benzamidePotent antifungal activityDifferent halogen substitution pattern
Thiophene derivativesDiverse biological activitiesPresence of thiophene moiety

Case Studies and Research Findings

  • Anticancer Potential : A study focused on benzimidazole derivatives demonstrated that structural modifications can lead to enhanced anticancer activity. The incorporation of the thiophene ring in 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide may similarly influence its efficacy against cancer cells.
  • Inhibition Studies : In vitro assays have shown that related compounds can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting that this compound could be explored for its potential to disrupt bacterial infection mechanisms.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Synthetic Pathways : Begin with sulfonylation of the benzene core, followed by sequential introduction of fluorine and methoxy groups. The thiophene-cyclopentyl moiety can be synthesized via cyclopentylation of thiophene derivatives, followed by alkylation.
  • Optimization : Apply Design of Experiments (DoE) to systematically vary parameters like temperature (e.g., 60–120°C), solvent polarity (DCM vs. DMF), and catalyst loading. Al-Rufaie (2016) utilized UV-Vis and IR spectroscopy to monitor intermediate formation in analogous sulfonamide syntheses . Statistical optimization, as outlined in the Polish Journal of Chemical Technology (2007), reduces experimental runs while capturing critical variables like reaction time and stoichiometry .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Use 1H/13C/19F NMR to confirm substituent positions and purity. For example, 19F NMR can validate fluorine incorporation at the 3-position.
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for N-(4-methoxyphenyl)benzenesulfonamide derivatives .
  • Mass Spectrometry : Cross-reference with NIST spectral data to confirm molecular weight and fragmentation patterns .

Q. What are the key considerations in designing a bioactivity screening protocol for this compound?

Methodological Answer:

  • Target-Specific Assays : Prioritize enzyme inhibition assays (e.g., kinases, sulfotransferases) based on structural analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, which showed antimicrobial activity via MIC assays .
  • Structure-Activity Relationship (SAR) : Compare with PubChem derivatives (e.g., 3,4-difluoro-N-(tetrahydrobenzo[b]oxazepin-yl)benzamide) to identify critical functional groups .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the thiophene-cyclopentyl moiety in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states and reaction pathways for substitutions at the cyclopentyl-thiophene group. ICReDD’s quantum chemical reaction path searches can predict activation energies and regioselectivity .
  • Solvent Effects : Simulate solvent interactions (e.g., THF vs. acetonitrile) using COSMO-RS models to optimize dielectric environments for reactions.

Q. How can membrane separation technologies improve the purification of this sulfonamide?

Methodological Answer:

  • Nanofiltration Membranes : Use polyamide membranes with tailored pore sizes (e.g., 200–400 Da MWCO) to retain sulfonamide derivatives while removing smaller impurities. CRDC 2020 classifies membrane technologies under RDF2050104, emphasizing charge-modified membranes for sulfonamide selectivity .
  • Process Optimization : Adjust transmembrane pressure (5–15 bar) and pH (6–8) to maximize yield, referencing industrial-scale sulfonamide purification workflows .

Q. How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., identical cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., E. coli vs. S. aureus).
  • Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities, as done for 4-chloro-N-(bipyridinyl)benzamide derivatives .

Q. What role does the cyclopentyl-thiophene group play in the compound’s pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict absorption. PubChem data on analogs (e.g., 4-(1,1-dimethylethyl)-benzenesulfonamide) suggest bulky groups like cyclopentyl increase logP values, enhancing membrane permeability .
  • Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated degradation, comparing half-lives with simpler sulfonamides (e.g., 4-methoxy derivatives) .

Q. Which analytical techniques confirm the compound’s stability under various pH conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at pH 2–10 (37°C) and monitor degradation via HPLC-MS. Al-Rufaie (2016) used UV-Vis spectroscopy to track sulfonamide-metal complex stability, adaptable for pH-dependent studies .
  • Degradation Product Identification : Employ high-resolution LC-QTOF-MS to characterize hydrolysis byproducts, particularly at the sulfonamide or methoxy groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.